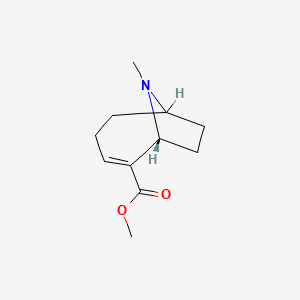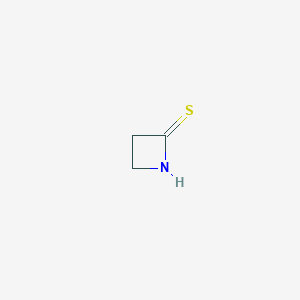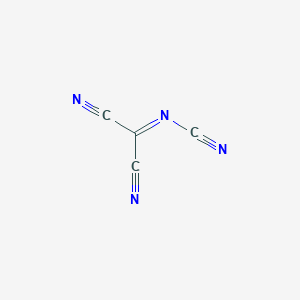
Dicyanomethylenecyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyanomethylenecyanamide is a chemical compound with the molecular formula C₄N₄. It contains two cyanide groups bound to a central nitrogen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyanomethylenecyanamide can be synthesized through the decomposition of 2-cyanoguanidine. This process involves specific reaction conditions that ensure the stability and purity of the final product . Another method involves the iron-mediated desulphurization approach, where substituted cyanamides are synthesized from isothiocyanates under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of advanced techniques such as electrosynthesis has also been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyanomethylenecyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: The cyanide groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids, nucleophiles, and electrophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted cyanamides, which have applications in different fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
Dicyanomethylenecyanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dicyanomethylenecyanamide involves its unique nitrogen-carbon-nitrogen connectivity. This structure allows the compound to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved in its action are primarily related to its reactivity with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyanamide: Dicyanamide is another related compound with two cyanide groups bound to a central nitrogen atom.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
117533-11-6 |
|---|---|
Molekularformel |
C4N4 |
Molekulargewicht |
104.07 g/mol |
IUPAC-Name |
dicyanomethylidenecyanamide |
InChI |
InChI=1S/C4N4/c5-1-4(2-6)8-3-7 |
InChI-Schlüssel |
RJSPLEWZCPCSIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=NC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


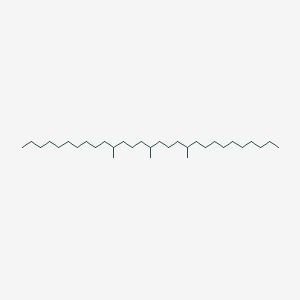
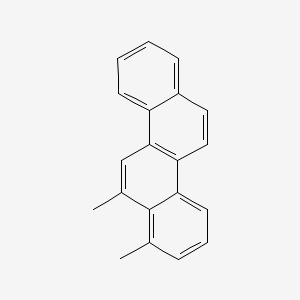

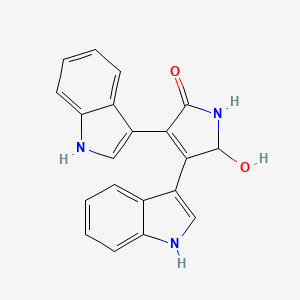

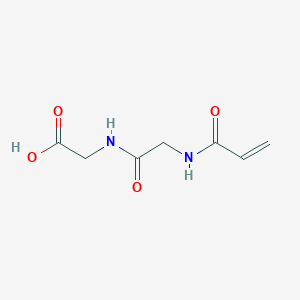
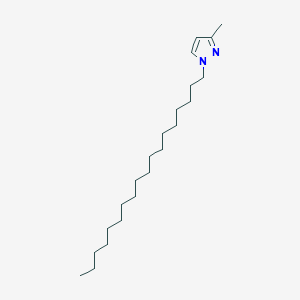
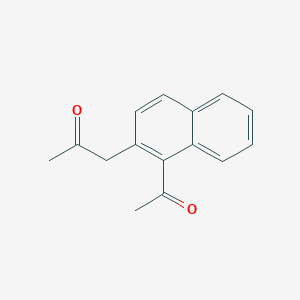
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
